Stearic acid-d2

Catalog No.
S731390
CAS No.
19905-58-9
M.F
C18H36O2
M. Wt
286.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearic acid-d2

CAS Number

19905-58-9

Product Name

Stearic acid-d2

IUPAC Name

2,2-dideuteriooctadecanoic acid

Molecular Formula

C18H36O2

Molecular Weight

286.5 g/mol

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17D2

InChI Key

QIQXTHQIDYTFRH-FBCWWBABSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)O

The exact mass of the compound Stearic acid-2,2-d2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Stearic acid-2,2-d2 (CAS 19905-58-9) is a highly specific, stable isotope-labeled saturated fatty acid featuring selective deuteration at the alpha-carbon (C2) position. Commercially available at ≥98-99 atom % D isotopic purity, this compound is primarily procured as a precision internal standard for quantitative lipidomics, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) . Unlike bulk unlabeled stearic acid used in industrial formulations, the 2,2-d2 variant provides a precise +2 Da mass shift. Its selective labeling at the alpha position makes it highly suited for tracing beta-oxidation pathways, evaluating kinetic isotope effects during enzymatic dehydrogenation, and serving as a localized vibrational probe in biophysical interfacial studies .

Procuring generic unlabeled stearic acid (CAS 57-11-4) for quantitative assays fails because it cannot be distinguished from endogenous biological background levels, rendering absolute quantification impossible[1]. Conversely, substituting with fully deuterated stearic acid-d35 (CAS 17660-51-4) introduces a severe chromatographic liability in reversed-phase LC-MS. The heavy incorporation of 35 deuterium atoms significantly decreases the molecule's hydrophobicity, causing it to elute much earlier than endogenous stearic acid. This retention time mismatch exposes the internal standard and the target analyte to different matrix effects and ion suppression zones, compromising quantitative accuracy [1]. Furthermore, in spectroscopic and metabolic tracing applications, fully deuterated or terminally labeled (18,18,18-d3) variants fail to isolate the critical alpha-carbon dynamics adjacent to the carboxylate headgroup, masking specific lipid-water interface interactions [1].

Minimized Retention Time Shift for Accurate Matrix Effect Compensation

In reversed-phase LC-MS lipidomic profiling, internal standards must co-elute with endogenous targets to ensure identical ion suppression. Stearic acid-2,2-d2 exhibits a negligible retention time shift compared to unlabeled stearic acid, whereas fully deuterated stearic acid-d35 elutes significantly earlier due to the cumulative reduction in lipophilicity from 35 deuterium atoms[1].

Evidence DimensionChromatographic retention time shift (ΔRT) in reversed-phase LC
Target Compound DataStearic acid-2,2-d2 (ΔRT ≈ 0 seconds, near-perfect co-elution)
Comparator Or BaselineStearic acid-d35 (Significant early elution, ΔRT > 5-10 seconds depending on gradient)
Quantified Difference>90% reduction in chromatographic isotope effect compared to d35
ConditionsReversed-phase LC-MS/MS lipidomic profiling

Near-perfect co-elution guarantees that the internal standard experiences the exact same matrix suppression as the endogenous analyte, ensuring highly accurate absolute quantification.

Baseline Resolution from Endogenous Background via +2 Da Mass Shift

For absolute quantification in complex biological matrices like plasma or cerebrospinal fluid, the internal standard must be mass-resolved from the endogenous compound. Stearic acid-2,2-d2 provides a clean +2 Da mass shift (e.g., m/z 287.2 vs 285.2 in negative ion mode), allowing distinct selected ion monitoring (SIM) or multiple reaction monitoring (MRM) transitions without cross-talk from naturally occurring stearic acid [1].

Evidence DimensionMass-to-charge (m/z) separation
Target Compound DataStearic acid-2,2-d2 (+2 Da mass shift)
Comparator Or BaselineUnlabeled Stearic Acid (0 Da mass shift, indistinguishable from biological baseline)
Quantified Difference2 Da mass resolution enabling 100% signal discrimination
ConditionsNegative electrospray ionization (ESI-) MS or GC-MS

The +2 Da shift is the minimum required to bypass the natural M+1 and M+2 isotopic envelope of carbon-13, enabling precise baseline-free quantification.

Localized Vibrational Probing of the Lipid-Water Interface

In biophysical studies of lipid monolayers and bilayers, the C-H stretching region (2800-3000 cm⁻¹) is heavily congested. Stearic acid-2,2-d2 introduces an isolated C-D stretching frequency (~2100-2200 cm⁻¹) specifically at the alpha position. Unlike stearic acid-18,18,18-d3, which probes the hydrophobic tail region, the 2,2-d2 label allows researchers to selectively monitor the conformation and hydration state immediately adjacent to the carboxylate headgroup at the lipid-water interface [1].

Evidence DimensionSpatial localization of the C-D vibrational signal
Target Compound DataStearic acid-2,2-d2 (Signal localized to the C2 alpha-carbon / headgroup interface)
Comparator Or BaselineStearic acid-18,18,18-d3 (Signal localized to the C18 terminal methyl / hydrophobic core)
Quantified DifferenceComplete spatial uncoupling of the vibrational probe location (interface vs. core)
ConditionsRaman, FTIR, or Sum Frequency Generation (SFG) spectroscopy of lipid membranes

Procuring the 2,2-d2 variant is mandatory for biophysicists needing to isolate structural dynamics specifically at the membrane surface rather than the deep hydrophobic interior.

Probing Acyl-CoA Dehydrogenase Activity via Primary Kinetic Isotope Effects

The first committed step of mitochondrial beta-oxidation involves the removal of protons from the alpha (C2) and beta (C3) carbons by acyl-CoA dehydrogenase. Because Stearic acid-2,2-d2 contains strong C-D bonds at the alpha position, its oxidation is subject to a primary kinetic isotope effect (KIE), slowing the enzymatic cleavage compared to unlabeled stearic acid or terminally deuterated variants [1].

Evidence DimensionRate of alpha-carbon dehydrogenation
Target Compound DataStearic acid-2,2-d2 (Exhibits primary KIE, reduced reaction rate)
Comparator Or BaselineStearic acid-18,18,18-d3 (No KIE at the alpha position, normal reaction rate)
Quantified DifferenceMeasurable reduction in initial beta-oxidation velocity due to C-D vs C-H bond cleavage energy
ConditionsIn vitro or in vivo metabolic tracing of acyl-CoA dehydrogenase activity

This specific labeling allows researchers to intentionally modulate or measure the rate-limiting kinetics of fatty acid catabolism, which is impossible with unlabelled or tail-labeled analogs.

Clinical Lipidomics and Biomarker Discovery

Where this compound is the right choice for absolute quantification of free fatty acids in plasma, serum, or cerebrospinal fluid (CSF) using LC-MS/MS. Its near-perfect co-elution with endogenous stearic acid ensures robust correction for matrix effects, making it preferable to highly deuterated analogs (like d35) that suffer from chromatographic shifts [1].

Biophysical Membrane Interface Studies

Where this compound is the right choice for Raman, FTIR, or Sum Frequency Generation (SFG) spectroscopy. The localized C-D stretch at the alpha-carbon allows researchers to probe the hydration and conformational dynamics strictly at the lipid-water interface, without interference from the hydrophobic tail [2].

Metabolic Flux and Beta-Oxidation Assays

Where this compound is the right choice for tracing the kinetics of lipid catabolism. The presence of deuterium at the C2 position introduces a kinetic isotope effect during the initial acyl-CoA dehydrogenase step, allowing precise mechanistic studies of mitochondrial or peroxisomal beta-oxidation rates [3].

XLogP3

7.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

286.284083879 Da

Monoisotopic Mass

286.284083879 Da

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2,2-~2~H_2_)Octadecanoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types